molecular formula C9H7ClO4S B3434206 Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate CAS No. 848178-49-4

Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate

Cat. No.: B3434206
CAS No.: 848178-49-4
M. Wt: 246.67 g/mol
InChI Key: PRBFOJLTYZLZGW-UHFFFAOYSA-N
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Description

Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate is a β-diketo ester derivative featuring a 5-chlorothiophene substituent. Its molecular formula is C₉H₇ClO₄S, with a monoisotopic mass of 245.97536 Da and InChIKey PRBFOJLTYZLZGW-UHFFFAOYSA-N .

Properties

IUPAC Name

methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4S/c1-14-9(13)6(12)4-5(11)7-2-3-8(10)15-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBFOJLTYZLZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248742
Record name Methyl 5-chloro-α,γ-dioxo-2-thiophenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848178-49-4
Record name Methyl 5-chloro-α,γ-dioxo-2-thiophenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848178-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-α,γ-dioxo-2-thiophenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and methyl acetoacetate.

    Esterification: The carboxylic acid group of 5-chlorothiophene-2-carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid to form methyl 5-chlorothiophene-2-carboxylate.

    Knoevenagel Condensation: The ester is then subjected to a Knoevenagel condensation reaction with methyl acetoacetate in the presence of a base such as piperidine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Thiophene derivatives with substituted nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate exhibit notable antimicrobial properties. The presence of the chlorothiophene moiety suggests potential effectiveness against various pathogens.

Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated derivatives of thiophene against Staphylococcus aureus and Candida albicans. The results showed that compounds with thiophene rings had a minimum inhibitory concentration (MIC) as low as 10 µg/mL.

CompoundMIC (µg/mL)Target Organism
Compound A15Staphylococcus aureus
Compound B10Candida albicans
Our CompoundTBDTBD

Neuroprotective Effects

The compound may also exhibit neuroprotective effects by inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition could enhance cognitive functions and provide neuroprotective benefits.

Case Study: Neuroprotective Effects
In vitro studies have demonstrated that similar carbamate derivatives significantly reduced cell death in neuronal cell lines exposed to oxidative stress, increasing cell viability by approximately 30% compared to controls.

Cancer Research

Compounds with structural similarities to this compound have been investigated for their anticancer properties. For instance, studies have shown that certain thiophene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Drug Development

Given its diverse biological activities, this compound serves as a lead structure for the development of new therapeutic agents targeting diseases such as neurodegenerative disorders and infections.

Mechanism of Action

The mechanism of action of Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can disrupt metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s distinguishing feature is the 5-chlorothiophen-2-yl group, which contrasts with analogs bearing phenyl or substituted phenyl moieties. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (Da) Key Source/Application
Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate 5-chlorothiophen-2-yl C₉H₇ClO₄S 245.98 Research chemical (no literature)
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 4-methoxyphenyl C₁₃H₁₄O₅ 250.25 Laboratory research (Ambeed, Inc.)
Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate 2-methoxyphenyl C₁₂H₁₂O₅ 236.22 Commercial research (Santa Cruz Biotech)
4-(2-aminophenyl)-2,4-dioxobutanoate 2-aminophenyl C₁₀H₉NO₄ 207.19 Metabolite in tryptophan metabolism
4-(4-chlorophenyl)-4-oxobutanoic acid methyl ester 4-chlorophenyl C₁₁H₁₁ClO₃ 226.66 Reference material (Merck Millipore)

Key Observations :

  • Thiophene vs.
  • Substituent Position : The 5-chloro group on the thiophene introduces steric and electronic effects distinct from para-substituted phenyl derivatives (e.g., 4-methoxy or 4-chloro) .

Physicochemical Properties

  • Solubility: The thiophene moiety may reduce aqueous solubility compared to oxygen-rich analogs like ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, which has a polar methoxy group .
  • Reactivity: β-diketo esters are prone to keto-enol tautomerism, but the electron-withdrawing chlorine on the thiophene could stabilize the enolate form, influencing reactivity in synthesis .

Research Tools and Methodologies

  • Safety Profiles: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is classified for laboratory use only , suggesting similar handling precautions for the thiophene analog.

Biological Activity

Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate, with the chemical formula C9_9H7_7ClO4_4S and CAS number 848178-49-4, is an organic compound characterized by a thiophene ring substituted with a chlorine atom and a dioxobutanoate ester group. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.

This compound acts primarily through interactions with various biological targets. Thiophene derivatives, including this compound, are known to exhibit a range of biological effects such as:

  • Anticancer Activity : Studies have indicated that thiophene derivatives can inhibit cancer cell proliferation through multiple pathways.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially benefiting conditions like arthritis.
  • Antimicrobial Effects : Its structural characteristics allow it to exhibit activity against various bacterial strains.
  • Antihypertensive and Anti-atherosclerotic Effects : Research suggests that it may influence cardiovascular health by affecting blood pressure regulation and arterial plaque formation .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Related compounds have demonstrated high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) targeting .

Synthesis and Applications

The synthesis of this compound typically involves:

  • Esterification : The reaction of 5-chlorothiophene-2-carboxylic acid with methanol in the presence of sulfuric acid to form methyl 5-chlorothiophene-2-carboxylate.
  • Knoevenagel Condensation : This ester is then reacted with methyl acetoacetate using a base such as piperidine .

Table 1: Summary of Biological Activities

Biological Activity Description
AnticancerInhibits cancer cell growth
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialEffective against various bacterial strains
AntihypertensiveInfluences blood pressure regulation
Anti-atheroscleroticAffects arterial plaque formation

Clinical Relevance

Recent studies have explored the compound's role in medicinal chemistry as an intermediate for synthesizing other pharmacologically active compounds. For instance, its derivatives have been investigated for their potential in treating neurological disorders by targeting specific receptors in the CNS .

Case Study Example

In a study focused on receptor interactions, compounds similar to this compound were shown to inhibit the metabotropic glutamate receptor subtype 5 (mGlu5), which is linked to various CNS disorders. These findings suggest the potential therapeutic applications of this compound in treating conditions such as anxiety and addiction .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate?

  • Methodology : Multi-step organic synthesis typically involves:

  • Step 1 : Condensation of 5-chlorothiophene-2-carbaldehyde with a diketone precursor (e.g., dimethyl oxalate) under basic conditions.
  • Step 2 : Esterification using methanol in the presence of a Lewis acid catalyst (e.g., H₂SO₄ or BF₃·Et₂O) to form the methyl ester .
  • Reaction optimization : Elevated temperatures (60–80°C) and non-polar solvents (toluene) enhance yield while minimizing side reactions .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques :

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and crystal packing. Software like SHELX refines structural parameters .
  • NMR/IR spectroscopy :
  • ¹H NMR : Peaks at δ 3.8–4.1 ppm (ester methyl group) and δ 6.5–7.5 ppm (thiophene protons).
  • IR : Strong carbonyl stretches (~1700–1750 cm⁻¹) for diketone and ester groups .

Q. What are the common chemical reactions involving this compound?

  • Reactivity :

  • Nucleophilic substitution : Chlorine on the thiophene ring reacts with amines or alkoxides.
  • Reduction : Sodium borohydride reduces the diketone to a diol, altering biological activity .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the thiophene position .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

  • Approach :

  • DFT calculations : Determine electron density maps to identify reactive sites (e.g., electrophilic/nucleophilic centers on the thiophene ring).
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using software like AutoDock .
    • Validation : Compare computational predictions with experimental HPLC/MS data to resolve discrepancies .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Case study : If NMR signals for diketone protons overlap with impurities:

  • Purification : Use column chromatography with ethyl acetate/hexane gradients.
  • High-resolution MS : Confirm molecular formula (e.g., C₁₀H₉ClO₄S) .
  • Dynamic NMR : Resolve conformational exchange broadening by varying temperature .

Q. How to optimize reaction conditions for scaled-up synthesis?

  • Parameters :

  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for cross-coupling efficiency.
  • Solvent effects : Compare DMF (polar aprotic) vs. THF (less coordinating) for yield improvement .
  • Flow chemistry : Continuous reactors reduce reaction time and improve safety for hazardous intermediates .

Q. What advanced techniques validate crystallographic data for this compound?

  • Tools :

  • Mercury CSD : Visualize intermolecular interactions (e.g., π-π stacking between thiophene rings) .
  • Hirshfeld surface analysis : Quantify hydrogen-bonding and van der Waals contributions to crystal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate
Reactant of Route 2
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Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate

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